9-PAHSA-13C4, or 9-hydroxy stearic acid esterified with palmitic acid, is a branched fatty acid ester of hydroxy fatty acids. This compound is a significant metabolite in various biological processes and is recognized for its role in metabolic regulation, particularly in relation to insulin sensitivity. The carbon-13 isotopic labeling at positions 1, 2, 3, and 4 allows for precise quantification in analytical chemistry applications, particularly using nuclear magnetic resonance or mass spectrometry techniques.
9-PAHSA-13C4 is derived from natural sources, primarily found in human serum and adipose tissues. It is classified under fatty acid esters of hydroxy fatty acids, which are newly identified endogenous lipids. These compounds are regulated by dietary factors such as fasting and high-fat feeding, and they play a crucial role in metabolic health. Specifically, 9-PAHSA is prevalent in glucose-tolerant mice models and has been linked to improved glucose tolerance and insulin secretion .
The synthesis of 9-PAHSA involves several methods, including asymmetric synthesis techniques that utilize specific catalysts to achieve desired enantiomeric forms. For example, the use of Jacobsen catalysts has been noted for producing high yields with good enantioselectivity (93-96%) when starting from racemic epoxides . Another method involves the ring-opening of terminal optically active epoxides using alkyl Grignard reagents to introduce chirality into the final product .
The molecular structure of 9-PAHSA consists of a palmitic acid moiety linked to a hydroxylated stearic acid. The presence of the hydroxyl group at the ninth carbon position distinguishes this compound from other fatty acid esters.
The molecular formula of 9-PAHSA is C18H36O3. The compound's mass spectrum shows distinct fragmentation patterns that can be used to identify it among other metabolites in biological samples .
9-PAHSA participates in various chemical reactions typical of fatty acid esters. It can undergo hydrolysis to yield free fatty acids and alcohols under acidic or basic conditions. Additionally, it may engage in transesterification reactions with alcohols to form different ester derivatives.
The analytical methodologies employed for studying 9-PAHSA include liquid chromatography coupled with mass spectrometry (LC-MS). This technique allows for the separation and quantification of 9-PAHSA alongside other fatty acids in complex biological matrices. The use of solid-phase extraction methods prior to LC-MS analysis enhances the sensitivity and specificity of detection .
The mechanism by which 9-PAHSA exerts its effects on metabolic processes involves its interaction with various signaling pathways related to insulin sensitivity. Research indicates that 9-PAHSA can modulate glucose metabolism by enhancing insulin secretion from pancreatic beta cells and improving glucose uptake in peripheral tissues .
9-PAHSA is typically a colorless to pale yellow liquid at room temperature. Its solubility characteristics allow it to dissolve in organic solvents while being less soluble in water due to its hydrophobic nature.
The compound exhibits stability under standard laboratory conditions but can be sensitive to prolonged exposure to light and heat, which may lead to degradation. The melting point and boiling point data are specific to its formulation and purity levels.
9-PAHSA-13C4 serves as an internal standard for quantifying PAHSAs using advanced analytical techniques like nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. Its role in research extends into studies on lipid metabolism, diabetes, obesity, and cardiovascular health due to its regulatory effects on insulin sensitivity . Additionally, it is used in clinical studies assessing metabolic health markers in various populations.
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a novel class of endogenous mammalian lipids first identified in 2014 through comparative lipidomics of adipose tissue from insulin-sensitive adipose-Glut4-overexpressing (AG4OX) and wild-type mice. These lipids were found to be elevated up to 18-fold in insulin-sensitive states [4]. Structurally, FAHFAs consist of a fatty acid (FA) esterified to a hydroxy fatty acid (HFA) via a branched ester bond, creating regioisomers defined by the position of the ester linkage (e.g., 5-, 9-, or 12- positions). The general FAHFA structure is R₁-COO-R₂-COOH, where R₁ is the FA chain and R₂ is the HFA backbone. This unique branching generates extraordinary structural diversity, with >28 possible isomers for palmitic acid-hydroxystearic acid (PAHSA) alone [5]. The discovery resolved a long-standing analytical mystery—clusters of previously unidentifiable ions observed in lipidomic profiles—and revealed a direct link between adipose tissue lipogenesis and insulin sensitivity [4].
Table 1: Key Structural Features of FAHFAs
Feature | Description | Research Significance |
---|---|---|
Branched ester bond | Fatty acid linked to hydroxyl group of hydroxy fatty acid | Creates positional isomers (e.g., 5- vs. 9-PAHSA) |
Regioisomerism | >16 families (e.g., PAHSA, SAHSA, OAHSA); >28 isomers per family possible | Requires isomer-specific analytical resolution |
Endogenous synthesis | Produced in adipocytes; regulated by fasting, diet, and metabolic state | Levels correlate with insulin sensitivity in humans and mice |
Bioactivity | Anti-inflammatory, anti-diabetic effects mediated via GPR120 receptor | Therapeutic potential for metabolic disorders |
Among FAHFAs, 9-PAHSA (palmitic acid-9-hydroxy stearic acid) emerges as a biologically significant regioisomer. In db/db diabetic mice, 9-PAHSA administration demonstrated multi-system benefits: lowering ambient blood glucose, improving glucose tolerance, attenuating cardiac hypertrophy and dysfunction, and reducing carotid vascular calcification [1] [3]. Mechanistically, 9-PAHSA enhances insulin-stimulated glucose uptake in adipocytes via GPR120 activation and reduces TNF-α-induced inflammation in endothelial cells [4]. Crucially, 9-PAHSA levels in human serum and adipose tissue correlate positively with insulin sensitivity and inversely with inflammatory markers. Obese individuals exhibit significantly reduced circulating 9-PAHSA concentrations compared to lean controls, suggesting its role as a biomarker and mediator of metabolic health [6].
The structural complexity of FAHFAs poses severe analytical challenges. Isomers like 5-, 8-, 9-, 10-, 12-, and 13-PAHSA have near-identical mass spectra and similar chromatographic behaviors, complicating accurate identification and quantification in biological matrices [5]. 9-PAHSA-¹³C₄—a isotopically labeled standard where four ¹²C atoms are replaced with ¹³C—addresses these limitations through:
Table 2: Applications of 9-PAHSA-¹³C₄ in Lipid Research
Application | Mechanism | Research Impact |
---|---|---|
Tracer Studies | Tracks endogenous 9-PAHSA synthesis/metabolism via ¹³C mass shift | Elucidates FAHFA biosynthetic pathways |
Quantitative Profiling | IDMS-based quantification in serum, adipose tissue, and cell models | Reveals dysregulation in obesity/diabetes [6] |
Isomer Resolution | Chromatographic separation validated by co-elution with labeled standard | Confirms identity of endogenous 9-PAHSA peaks in complex samples |
Extraction Efficiency | Corrects for losses during SPE and solvent extraction steps | Improves accuracy of low-abundance FAHFA measurements |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0